
5-Chloro-8-methoxyquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-methoxyquinolin-4-amine: is a quinoline derivative with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol . Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields such as medicinal chemistry, industrial applications, and synthetic organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methoxyquinolin-4-amine typically involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . Another method involves the chlorination of 4-chloro-2-nitroaniline followed by reduction and cyclization .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve multi-step processes that include chloridization, extraction, neutralization, washing, separation, and drying . These methods are designed to maximize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-8-methoxyquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often use reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-8-methoxyquinolin-4-amine is used as a building block in the synthesis of more complex quinoline derivatives . It serves as a precursor in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and proteins. It has shown promise in inhibiting the Enhancer of Zeste Homologue 2 (EZH2), a histone-lysine N-methyltransferase involved in cancer progression .
Medicine: The compound’s potential anticancer properties make it a candidate for drug development. It has been evaluated for its ability to inhibit tumor cell growth and proliferation .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other quinoline-based materials .
Wirkmechanismus
The mechanism of action of 5-Chloro-8-methoxyquinolin-4-amine involves its interaction with molecular targets such as EZH2 . EZH2 is a member of the histone-lysine N-methyltransferase family, which methylates lysine residues on histone proteins, leading to transcriptional repression of target genes. By inhibiting EZH2, this compound can potentially disrupt the progression of certain cancers .
Vergleich Mit ähnlichen Verbindungen
8-Amino-5-methoxyquinoline: This compound is a substituted quinoline derivative that can be prepared using 5-chloro-2-nitroaniline as a starting material.
5-Methoxyquinoline: Known for its use as an EZH2 inhibitor.
5-Chloro-8-hydroxyquinoline: Used in the synthesis of fungicides and other industrial applications.
Uniqueness: 5-Chloro-8-methoxyquinolin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
1189107-27-4 |
|---|---|
Molekularformel |
C10H9ClN2O |
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
5-chloro-8-methoxyquinolin-4-amine |
InChI |
InChI=1S/C10H9ClN2O/c1-14-8-3-2-6(11)9-7(12)4-5-13-10(8)9/h2-5H,1H3,(H2,12,13) |
InChI-Schlüssel |
KWKJFSCVGSCNRP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)Cl)C(=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








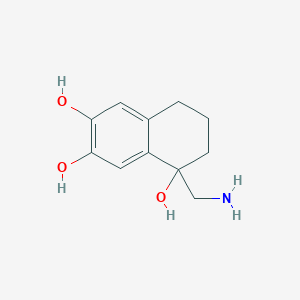
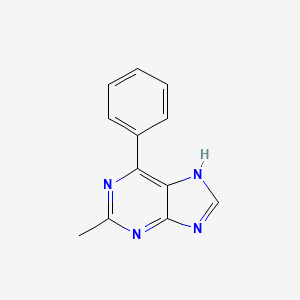
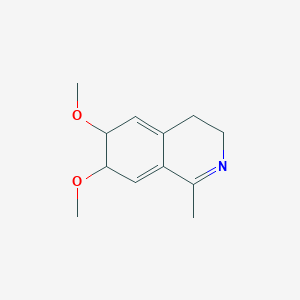
![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)

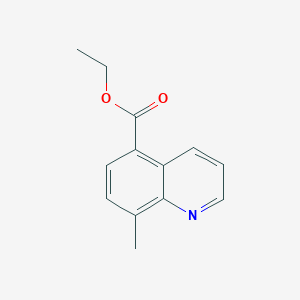
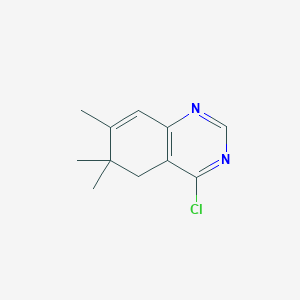
![4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)
